molecular formula C6H14O2 B1580790 3-Methylpentane-2,4-diol CAS No. 5683-44-3

3-Methylpentane-2,4-diol

Cat. No.: B1580790
CAS No.: 5683-44-3
M. Wt: 118.17 g/mol
InChI Key: RBQLGIKHSXQZTB-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a sweet taste and is commonly used in various industrial applications. This compound is known for its versatility and is used in the production of plasticizers, lubricants, and as a solvent in various chemical reactions.

Biochemical Analysis

Biochemical Properties

3-Methylpentane-2,4-diol plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both polar and nonpolar molecules . This compound is known to interact with various enzymes and proteins, including xylose isomerase and 1-pyrroline-5-carboxylate dehydrogenase . These interactions are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the stabilization of protein structures and the formation of protein crystals .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of various metabolites . Additionally, this compound can affect the expression of genes involved in stress response and protein folding, thereby impacting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on proteins and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of enzymatic functions, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound has been observed to affect cellular function, including alterations in protein expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and can enhance certain biochemical processes . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . Additionally, this compound can be metabolized through oxidation and reduction reactions, contributing to its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of this compound is crucial for its role in protein stabilization and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentane-2,4-diol can be synthesized through several methods, including the hydration of 3-methyl-1,5-hexadiene or the hydrogenation of 3-methyl-2,4-pentanedione. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of 3-methyl-2,4-pentanedione. This process involves the use of a hydrogenation reactor with a palladium catalyst under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentane-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions typically involve the use of halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The major product of oxidation is 3-methyl-2,4-pentanedione.

  • Reduction: The major product of reduction is this compound itself.

  • Substitution: The major products of substitution reactions are halogenated derivatives of this compound.

Scientific Research Applications

3-Methylpentane-2,4-diol is widely used in scientific research due to its unique properties and versatility. It is used as a solvent in organic synthesis, as a plasticizer in the production of flexible plastics, and as a lubricant in various industrial applications. Additionally, it is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

  • 2-Methyl-2,4-pentanediol

  • 3-Methylpentane-2,3-diol

  • 2,4-Pentanediol

Properties

IUPAC Name

3-methylpentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQLGIKHSXQZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871140
Record name 3-Methylpentane-2,4-diol
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Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5683-44-3
Record name 3-Methyl-2,4-pentanediol
Source CAS Common Chemistry
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Record name 3-Methylpentane-2,4-diol
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Record name 2, 3-methyl-
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Record name 3-Methylpentane-2,4-diol
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Record name 3-methylpentane-2,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Methyl-2,4-pentanediol in the context of Zhangqiu green onions?

A1: Research indicates that 3-Methyl-2,4-pentanediol is one of the volatile organic compounds found in Zhangqiu green onions oil. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) identified 68 peaks in the oil, with 18 compounds, including 3-Methyl-2,4-pentanediol, present at higher percentages. [] While the specific role and contribution of this compound to the overall aroma or flavor profile of the onions weren't investigated in this study, its presence adds to the complex chemical composition of this plant.

Q2: Are there other compounds similar to 3-Methyl-2,4-pentanediol found in Zhangqiu green onions oil?

A2: Yes, the GC-MS analysis of Zhangqiu green onions oil revealed the presence of several other sulfur-containing compounds alongside 3-Methyl-2,4-pentanediol. [] These include:

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